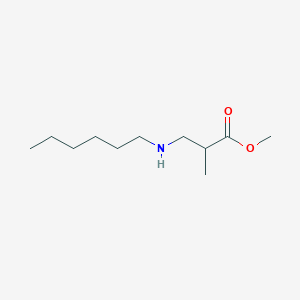
Methyl 3-(hexylamino)-2-methylpropanoate
Overview
Description
Methyl 3-(hexylamino)-2-methylpropanoate, also known as methyl hexanamidate, is an organic compound consisting of a methyl group attached to a hexylamino group and a methylpropanoate group. It is a colorless, water-soluble liquid with a faint odor. It is used in the synthesis of various pharmaceuticals, cosmetics, and other industrial chemicals. It is also used as a flavoring agent in food and beverages.
Scientific Research Applications
Thermodynamic Studies
“Methyl 3-(hexylamino)-2-methylpropanoate” may be used in thermodynamic studies to understand its heat capacity and standard thermodynamic functions. Similar compounds have been analyzed to determine properties like glass transition temperature, melting temperature, standard molar heat capacity, enthalpy, and entropy of solid–liquid phase transitions . These parameters are crucial for the applicability of such compounds in various industrial processes.
Energy Conversion and Storage
Ionic liquids, which “Methyl 3-(hexylamino)-2-methylpropanoate” could be a part of, show promise in energy conversion and storage applications. They are used in the development of green and sustainable energy storage and conversion devices due to their low volatility, high thermal and electrochemical stability, and better ionic conductivity . This compound could be designed as an electrolyte or solvent for fuel cells, lithium-ion batteries, supercapacitors, and solar cells.
Chemical Synthesis
In the field of chemical synthesis, “Methyl 3-(hexylamino)-2-methylpropanoate” could be involved in Suzuki–Miyaura coupling reactions. This process is widely applied for carbon–carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions, and the use of environmentally benign organoboron reagents .
Polyelectrolyte Materials
This compound may serve as a monomer in the synthesis of poly(ionic liquid)s or polymerized ionic liquids (PILs), which are innovative polyelectrolytes. PILs have applications in polymer and materials science due to their enhanced mechanical stability, improved processability, dynamic chains, durability, and spatial controllability of the ionic liquid moieties .
Solvent Effects in Synthesis
“Methyl 3-(hexylamino)-2-methylpropanoate” could be studied for its solvent effects in the synthesis of ionic liquids. Understanding the kinetics and solvent effects is essential for optimizing the synthesis process of ionic compounds, which can have a wide range of applications in various fields .
Mechanism of Action
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, suggesting that methyl 3-(hexylamino)-2-methylpropanoate may have similar effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of Methyl 3-(hexylamino)-2-methylpropanoate. Specific studies investigating the influence of environmental factors on this compound are currently lacking .
properties
IUPAC Name |
methyl 3-(hexylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-9-10(2)11(13)14-3/h10,12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBAJGPYRKATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hexylamino)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



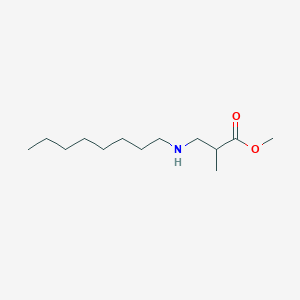
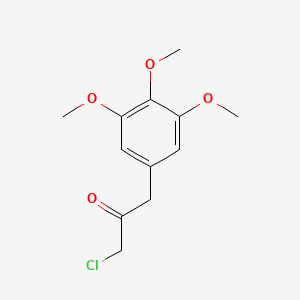
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
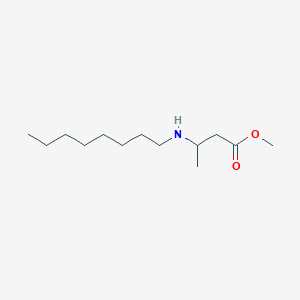
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)
![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)
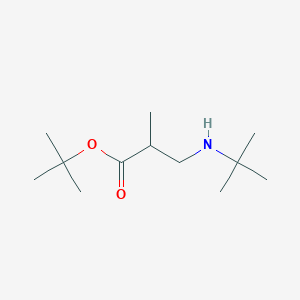
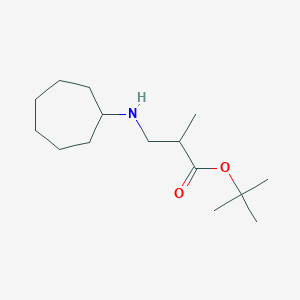
![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)